2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole is a synthetic compound belonging to the class of 1,3,4-thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The structure of this compound includes a thiadiazole ring substituted with benzyl and cinnamyl thio groups, which may contribute to its reactivity and biological efficacy.
2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole is classified as a thiadiazole derivative. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in this compound may influence its pharmacological profile.
The synthesis of 2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole typically involves the following steps:
In a typical reaction setup:
The molecular formula for 2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole is C13H12N2S3. The structure consists of:
The compound's molecular weight is approximately 296.43 g/mol. Its structural features contribute to its potential reactivity and interactions with biological targets .
2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole can participate in various chemical reactions due to the presence of reactive functional groups:
Reactions involving this compound often require specific conditions such as temperature control and inert atmosphere to prevent degradation or unwanted side reactions .
The mechanism by which 2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole exerts its biological effects is likely related to its ability to interact with cellular targets:
Experimental data indicate that derivatives of thiadiazoles exhibit significant cytotoxicity against various cancer cell lines, suggesting that 2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole may have similar properties .
2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole has potential applications in:
Research continues into optimizing its structure for enhanced efficacy and reduced toxicity against normal cells while maintaining potent activity against cancerous cells .
1,3,4-Thiadiazole derivatives represent a cornerstone of modern medicinal chemistry due to their versatile pharmacological profiles and unique physicochemical properties. This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, exhibits exceptional chemical stability and aromatic character, enabling diverse interactions with biological targets. The significance of this scaffold is underscored by its presence in several clinically approved drugs, including the carbonic anhydrase inhibitors acetazolamide and methazolamide, the diuretic sulfamethizole, and the kinesin spindle protein inhibitors litronesib and filanesib used in cancer therapy [6] [10]. The global burden of cancer and increasing antimicrobial resistance have intensified research into novel thiadiazole derivatives, with 2,5-disubstituted variants demonstrating particularly promising therapeutic potential across multiple disease domains [2] [5].
The 1,3,4-thiadiazole ring functions as a privileged bioisostere for pyrimidine nucleobases, enabling targeted disruption of DNA replication and transcription processes in pathological cells. This molecular mimicry arises from electronic similarities and spatial compatibility with nucleic acid bases (adenine, guanine, cytosine), allowing thiadiazole-containing compounds to interfere with essential cellular machinery in cancer cells and microorganisms [2] [6]. The mesoionic character of this heterocycle significantly enhances cellular uptake and bioavailability, facilitating interaction with intracellular targets that are inaccessible to bulkier molecules [6].
The low-lying C-S σ* orbitals create localized regions of low electron density (σ-holes) on the sulfur atom, enabling unique binding interactions with biological targets through sulfur-mediated hydrogen bonding and van der Waals contacts [6]. This electronic configuration contributes to the remarkable target affinity observed in thiadiazole derivatives, such as the potent focal adhesion kinase (FAK) inhibition demonstrated by cinnamamide-thiadiazole hybrids (EC~50~ = 10.28 µg/mL against HEPG2 hepatocarcinoma cells) [2]. Molecular docking studies confirm that these compounds form stable complexes with key oncogenic kinases through hydrogen bonding with residues like TYR58, HIS26, and ARG43, explaining their nanomolar-level activity against resistant cancer phenotypes [6] [9].
Table 1: Clinically Significant 1,3,4-Thiadiazole-Based Drugs
Drug Name | Therapeutic Category | Molecular Target | Key Structural Features |
---|---|---|---|
Acetazolamide | Diuretic, Antiglaucoma | Carbonic anhydrase | Unsubstituted sulfonamide at C5 |
Methazolamide | Diuretic | Carbonic anhydrase | N-methylated sulfonamide |
Sulfamethizole | Antimicrobial | Dihydropteroate synthase | Aminothiadiazole-sulfonamide |
Litronesib (ARRY-520) | Anticancer (Phase II) | Kinesin spindle protein (KSP) | Tetrahydrothiadiazole core |
Filanesib (ARRY-520) | Anticancer (Phase II) | Kinesin spindle protein (KSP) | Tetrahydrothiadiazole with fluorobenzoyl |
2,5-Disubstituted-1,3,4-thiadiazoles constitute the most pharmacologically significant subclass, with strategic modification of C-2 and C-5 positions enabling precise optimization of drug-like properties. The bivalent functionalization allows simultaneous incorporation of hydrophobic domains and hydrogen-bonding groups, creating dual-targeting pharmacophores with enhanced specificity. This design principle is exemplified in ciprofloxacin-thiadiazole hybrids where 4-fluorobenzyl substitution at C-5 yielded compounds with IC~50~ values of 2.79-3.58 µM against A549 lung and SKOV-3 ovarian carcinoma cells, significantly outperforming parent fluoroquinolones [6].
The thiobenzyl-cinnamyl pairing represents an especially promising pharmacophoric configuration, combining the aromatic anchoring capability of the benzylthio moiety with the conformational flexibility of the cinnamylthio group. This structural combination creates molecules with optimal membrane permeability and target residence time, as evidenced by the potent tubulin polymerization inhibition (IC~50~ = 1.16 µg/mL) exhibited by bis-methoxy substituted cinnamic acid-thiadiazole hybrids [2]. The planar conformation enforced by the thiadiazole core enables intercalation-like interactions with DNA and enzyme active sites, while the sulfur bridges provide electron conduits that enhance redox-mediated mechanisms against microbial pathogens [5] [10].
Table 2: Structure-Activity Relationships in 2,5-Disubstituted Thiadiazoles
C2 Substituent | C5 Substituent | Biological Activity | Potency (IC~50~/MIC) |
---|---|---|---|
Benzylthio | Nitroimidazole | Anti-H. pylori | >50mm inhibition zone (12.5μg/disk) |
α-Methylbenzylthio | 1-Methyl-5-nitroimidazol | Anti-H. pylori (vs resistant strains) | >50mm inhibition zone |
4-Fluorobenzyl | Ciprofloxacin residue | Anticancer (A549/SKOV-3) | 2.79-3.58 µM |
4-Chlorophenylamino | 2,4-Dihydroxyphenyl | Antiproliferative (multi-cancer) | Broad spectrum activity |
Piperazinyl | Nitrofuran | Antimicrobial | Moderate activity |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2